1-(2,3-Dimethylphenyl)-2-methyl-2-propanol

Description

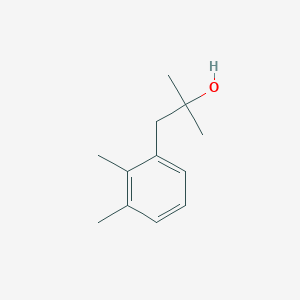

1-(2,3-Dimethylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a bulky aromatic substituent (2,3-dimethylphenyl group) attached to a branched propanol backbone. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol.

Properties

IUPAC Name |

1-(2,3-dimethylphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9-6-5-7-11(10(9)2)8-12(3,4)13/h5-7,13H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLBNHFVFCUDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301290077 | |

| Record name | Benzeneethanol, α,α,2,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314976-60-7 | |

| Record name | Benzeneethanol, α,α,2,3-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314976-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, α,α,2,3-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301290077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol typically involves the alkylation of 2,3-dimethylphenyl with a suitable alkylating agent, followed by the introduction of a hydroxyl group. One common method is the Friedel-Crafts alkylation reaction, where 2,3-dimethylbenzene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to hydrolysis to yield the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol can undergo various chemical reactions, including:

Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into hydrocarbons using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Hydrocarbons

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The compound’s tertiary alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-(2,3-Dimethylphenyl)-2-methyl-2-propanol, differing primarily in substituents or functional groups:

Key Observations:

- Steric Effects: The 2,3-dimethylphenyl group in the target compound introduces significant steric hindrance compared to simpler analogs like 1-chloro-2-methyl-2-propanol. This reduces nucleophilic reactivity at the hydroxyl group but enhances stability in hydrophobic environments .

- Polarity: The tertiary alcohol group in the target compound is less polar than the secondary alcohol in 2-(dimethylamino)-1-propanol, leading to lower water solubility but higher lipid compatibility .

- Functional Group Impact : Replacing the hydroxyl group with an amide (as in 2-chloro-N-(2,3-dimethylphenyl)acetamide) shifts the compound’s application toward agrochemicals, as seen in herbicidal acetamide derivatives .

Physicochemical Properties

A comparative analysis of key properties (extrapolated from structural analogs):

| Property | This compound | 1-Chloro-2-methyl-2-propanol | 2-(Dimethylamino)-1-propanol |

|---|---|---|---|

| Boiling Point | ~250–270°C (estimated) | 142–145°C | 195–200°C |

| Water Solubility | Low (<1 g/L) | Moderate (10–50 g/L) | High (>100 g/L) |

| LogP (Octanol-Water) | ~3.5 (predicted) | 1.2 | 0.8 |

| Reactivity | Low (tertiary alcohol) | High (chloro leaving group) | Moderate (amine nucleophile) |

Notes:

- The target compound’s high LogP value aligns with its aromatic substituent, suggesting utility in lipid-based formulations or as a hydrophobic intermediate .

- In contrast, 1-chloro-2-methyl-2-propanol’s reactivity makes it a precursor in alkylation reactions, while the dimethylamino derivative’s solubility suits it for pharmaceutical applications .

Biological Activity

1-(2,3-Dimethylphenyl)-2-methyl-2-propanol, also known as a chiral alcohol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

This compound is synthesized through various organic reactions, often involving the alkylation of phenolic compounds. The compound's unique structure contributes to its diverse biological activities. The synthesis typically involves:

- Reagents : Various alkylating agents and solvents.

- Conditions : Controlled temperature and pressure to optimize yield.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The mechanism behind this activity may involve the disruption of microbial cell membranes, leading to cell lysis. Studies have shown varying degrees of effectiveness against different microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The above table summarizes the MIC values for several key microbial strains, indicating that this compound could serve as a potential antimicrobial agent in clinical settings.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1), which plays a crucial role in glucocorticoid metabolism. In vitro studies demonstrated significant inhibition with an IC50 value of approximately 89 nM .

Case Study 1: Anticancer Activity

In a study focusing on cancer cell lines, this compound was evaluated for its cytotoxic effects. The compound demonstrated selective toxicity towards certain cancer cells while sparing normal cells. The results indicated:

- Cell Lines Tested : Various human cancer cell lines including breast and prostate cancer.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM.

This suggests that the compound may have potential as a chemotherapeutic agent .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of the compound in a murine model of inflammation. The results showed a notable decrease in inflammatory markers such as TNF-alpha and IL-6 after treatment with this compound. This positions the compound as a candidate for further development in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cell Membrane Disruption : Leading to microbial cell death.

- Enzyme Modulation : Inhibiting key metabolic enzymes involved in steroid metabolism.

- Receptor Interaction : Potentially affecting signaling pathways related to inflammation and cancer proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.